molecular formula C8H5F4NO2 B1586770 Methyl 4-amino-2,3,5,6-tetrafluorobenzoate CAS No. 715-37-7

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

Cat. No.: B1586770
CAS No.: 715-37-7
M. Wt: 223.12 g/mol
InChI Key: QHJAHQQDVVZPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C8H5F4NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms and an amino group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-amino-2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of methyl 4-amino-2,3,5,6-tetrafluorobenzoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with biological membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the ester group can undergo hydrolysis, releasing the active 4-amino-2,3,5,6-tetrafluorobenzoic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,5,6-tetrafluorobenzoate: Lacks the amino group, resulting in different reactivity and applications.

    4-Amino-2,3,5,6-tetrafluorobenzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

    Methyl 4-azidotetrafluorobenzoate: Contains an azido group instead of an amino group, leading to distinct chemical behavior and applications.

Uniqueness

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is unique due to the combination of fluorine atoms and an amino group on the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJAHQQDVVZPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382094
Record name Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-37-7
Record name Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2,3,5,6-tetrafluoro-benzoic acid (1.0 g, 4.78 mmol) in ether (75 mL), an ethereal solution of diazomethane gas was added until the starting material is completely consumed. The reaction mixture was then evaporated under reduced pressure. The crude solid obtained was purified by flash column chromatography using 0.5% ethyl acetate in hexane to obtain title compound (0.8 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.